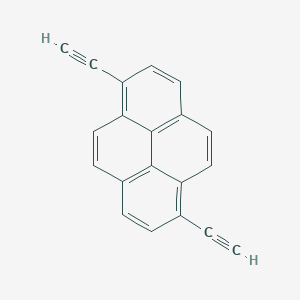
Pyrene, 1,6-diethynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrene, 1,6-diethynyl- is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of ethynyl groups at the 1 and 6 positions of the pyrene core. Pyrene and its derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyrene, 1,6-diethynyl- can be synthesized through several methods. One common approach involves the bromination of pyrene to form 1,6-dibromopyrene, followed by a Sonogashira coupling reaction with terminal alkynes. The reaction typically uses palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 1,6-diethynylpyrene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Sonogashira Coupling
1,6-Diethynylpyrene is often synthesized via Sonogashira cross-coupling , where 1,6-dibromopyrene reacts with terminal alkynes. For example:
-
Reaction : 1,6-dibromopyrene + terminal alkyne → 1,6-diethynylpyrene
-
Catalyst : Pd(PPh₃)₂Cl₂/CuI
-
Conditions : Triethylamine base, tetrahydrofuran (THF), 60°C .
This method achieves yields up to 76% for symmetric ethynyl substitution .
Glaser Coupling
Ethynyl groups undergo oxidative homocoupling to form conjugated diynes:
-
Reaction : 2 HC≡C-Pyrene → HC≡C–C≡C-Pyrene
-
Conditions : Au(111) surface, thermal activation (150–250°C) .
-
Key Insight : Glaser coupling dominates over halogen-based reactions when both ethynyl and bromo groups are present .
Suzuki-Miyaura Coupling
The ethynyl groups can be substituted or extended via coupling with aryl boronic acids:
-
Example : 1,6-diethynylpyrene + aryl boronic acid → 1,6-bis(aryl)pyrene
-
Catalyst : Pd(dppf)Cl₂, K₂CO₃
Surface-Mediated Reactions
On Au(111) surfaces, 1,6-diethynylpyrene undergoes:
-
Debromination : Loss of bromo groups at 150°C, leaving ethynyl groups intact .
-
Cyclization : Formation of non-benzenoid carbon frameworks at 250°C via alkyne cyclotrimerization .
Table 1 : Reaction Pathways on Au(111)
| Temperature (°C) | Primary Reaction | Secondary Products |
|---|---|---|
| 150 | Glaser coupling | Dehydrogenated dimers |
| 250 | Cyclization | Polycyclic networks |
Hydrogenation
Selective hydrogenation of ethynyl to vinyl groups:
Halogenation
Ethynyl groups react with halogens (e.g., Br₂) to form dibromo derivatives:
Key Findings
Aplicaciones Científicas De Investigación
Pyrene, 1,6-diethynyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of molecular interactions and as a fluorescent probe.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mecanismo De Acción
The mechanism of action of 1,6-diethynylpyrene involves its interaction with various molecular targets. The ethynyl groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s electronic properties and its behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diethynylpyrene: Similar structure but with ethynyl groups at the 1 and 3 positions.
1,8-Diethynylpyrene: Ethynyl groups at the 1 and 8 positions.
1,6-Dibromopyrene: Precursor to 1,6-diethynylpyrene with bromine atoms instead of ethynyl groups.
Uniqueness
Pyrene, 1,6-diethynyl- is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Propiedades
Número CAS |
173678-77-8 |
|---|---|
Fórmula molecular |
C20H10 |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
1,6-diethynylpyrene |
InChI |
InChI=1S/C20H10/c1-3-13-5-7-15-10-12-18-14(4-2)6-8-16-9-11-17(13)19(15)20(16)18/h1-2,5-12H |
Clave InChI |
ANAJYRYWCSPFKM-UHFFFAOYSA-N |
SMILES |
C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C |
SMILES canónico |
C#CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















